molecular formula C13H16O B1324733 Cyclobutyl 3,4-dimethylphenyl ketone CAS No. 898790-76-6

Cyclobutyl 3,4-dimethylphenyl ketone

Cat. No. B1324733
M. Wt: 188.26 g/mol
InChI Key: GCJOQYCUFPVCMQ-UHFFFAOYSA-N
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Description

Cyclobutyl 3,4-dimethylphenyl ketone is a heterocyclic organic compound that belongs to the ketone family. It has a molecular weight of 188.27 .


Molecular Structure Analysis

The molecular formula of Cyclobutyl 3,4-dimethylphenyl ketone is C13H16O . The InChI code is 1S/C13H16O/c1-9-6-7-12(8-10(9)2)13(14)11-4-3-5-11/h6-8,11H,3-5H2,1-2H3 .


Physical And Chemical Properties Analysis

Cyclobutyl 3,4-dimethylphenyl ketone has a molecular weight of 188.27 .

Scientific Research Applications

Synthesis and Polymer Applications

Cyclobutyl 3,4-dimethylphenyl ketone, through its derivatives and related compounds, plays a significant role in polymer science. For instance, the synthesis of 3,5-dimethylphenyl methacrylate by reacting 3,5-dimethylphenol with methacryloyl chloride demonstrates the chemical versatility of similar ketones. This process involves homopolymerization and copolymerization with glycidyl methacrylate, showcasing their potential in creating polymers with desirable physical properties such as specific glass transition temperatures and solubility in various solvents (Vijayanand et al., 2002). Additionally, the thermochemical analysis of ketene dimers and related structures emphasizes the importance of such compounds in understanding polymer stability and reactivity (Morales & Martínez, 2009).

Catalysis and Organic Synthesis

In organic synthesis, cyclobutyl derivatives serve as crucial intermediates. A study on the GaCl3-catalyzed [4+1] cycloaddition of α,β-unsaturated ketone and 2,6-dimethylphenyl isocyanide leading to unsaturated γ-lactone derivatives illustrates the compound's role in facilitating complex reactions (Wu, Xu, & Xie, 2005). Furthermore, the catalysis of dehydrogenative silylation of ketones, producing silyl enol ethers, showcases the application of cyclobutyl-related compounds in creating valuable chemical entities (Ozawa et al., 2001).

Chemical Stability and Reactivity Studies

Research on the stability and reactivity of ketones, particularly those with cyclobutyl groups, provides insight into their electrophilic characteristics. Studies focusing on NMR parameters of cyclobutenones and benzocyclobutenones offer valuable information on the low electrophilicity of these compounds' carbonyl groups, crucial for understanding their behavior in various chemical contexts (Frimer, Sharon, & Gottlieb, 2003).

Acetalization Reactions

The synthesis of dimethyl acetals of carbonyl compounds, such as ketones, highlights the use of cyclobutyl 3,4-dimethylphenyl ketone derivatives in producing acetals. This synthesis, facilitated by solid acid catalysts, underlines the compound's applicability in creating structures important for fragrance and flavor industries (Thomas, Prathapan, & Sugunan, 2005).

properties

IUPAC Name

cyclobutyl-(3,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-9-6-7-12(8-10(9)2)13(14)11-4-3-5-11/h6-8,11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJOQYCUFPVCMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2CCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642532
Record name Cyclobutyl(3,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl 3,4-dimethylphenyl ketone

CAS RN

898790-76-6
Record name Cyclobutyl(3,4-dimethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutyl(3,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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